molecular formula C14H7ClF2N2O3 B11064840 6-{4-[chloro(difluoro)methoxy]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-{4-[chloro(difluoro)methoxy]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B11064840
M. Wt: 324.66 g/mol
InChI Key: AQMYFEIQKDGWBP-UHFFFAOYSA-N
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Description

6-{4-[chloro(difluoro)methoxy]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyridine core substituted with a chloro(difluoro)methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[chloro(difluoro)methoxy]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multiple steps. One common method starts with the preparation of the pyrrolo[3,4-b]pyridine core, which can be achieved through cyclization reactions involving suitable precursors. The chloro(difluoro)methoxyphenyl group is then introduced via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-{4-[chloro(difluoro)methoxy]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-{4-[chloro(difluoro)methoxy]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases, such as cancer.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-{4-[chloro(difluoro)methoxy]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[chloro(difluoro)methoxy]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its chloro(difluoro)methoxyphenyl group distinguishes it from other pyridine derivatives, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C14H7ClF2N2O3

Molecular Weight

324.66 g/mol

IUPAC Name

6-[4-[chloro(difluoro)methoxy]phenyl]pyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C14H7ClF2N2O3/c15-14(16,17)22-9-5-3-8(4-6-9)19-12(20)10-2-1-7-18-11(10)13(19)21/h1-7H

InChI Key

AQMYFEIQKDGWBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)Cl)N=C1

Origin of Product

United States

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